Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl-
Overview
Description
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- is an organosilicon compound with the molecular formula C6H18Cl2Si3 It is known for its unique structure, which includes three silicon atoms bonded in a linear arrangement, with two chlorine atoms and six methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- typically involves the reaction of chlorosilanes with methylsilanes under controlled conditions. One common method is the reaction of hexamethyldisilane with dichlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl-.
Chemical Reactions Analysis
Types of Reactions
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form silanes with different oxidation states.
Oxidation Reactions: It can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of chlorine atoms.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed for oxidation.
Major Products Formed
Substitution Reactions: The major products are substituted silanes with various functional groups.
Reduction Reactions: The products include lower oxidation state silanes.
Oxidation Reactions: The products are typically silanols or siloxanes.
Scientific Research Applications
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing into its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as silicones and polymers, and in the electronics industry for the fabrication of semiconductors.
Mechanism of Action
The mechanism of action of Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in substitution reactions, where the chlorine atoms are replaced by other groups, altering the chemical properties of the resulting compounds.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar applications but different reactivity due to the absence of chlorine atoms.
Tetrakis(trimethylsilyl)silane: A compound with four trimethylsilyl groups, used in similar applications but with different chemical properties.
1,3-Dichloro-1,1,2,2,3,3-hexamethyltrisilane: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
Trisilane, 2,2-dichloro-1,1,1,3,3,3-hexamethyl- is unique due to its specific arrangement of chlorine and methyl groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
dichloro-bis(trimethylsilyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCRIQUCROAGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510576 | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-42-0 | |
Record name | 2,2-Dichloro-1,1,1,3,3,3-hexamethyltrisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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